molecular formula C14H16N4O2 B2591524 4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde CAS No. 890600-40-5

4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde

Cat. No.: B2591524
CAS No.: 890600-40-5
M. Wt: 272.308
InChI Key: MKPOBWINRGOCDG-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde is a piperazine-derived compound featuring a quinazolin-4-ol moiety linked via a methyl group to the piperazine ring, with a formyl (-CHO) substituent at the 1-position of piperazine. It is synthesized by reacting a brominated nitroimidazole precursor with piperazine-1-carbaldehyde in DMF, achieving an 87% yield after purification .

Properties

IUPAC Name

4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-10-18-7-5-17(6-8-18)9-13-15-12-4-2-1-3-11(12)14(20)16-13/h1-4,10H,5-9H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPOBWINRGOCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde typically involves the reaction of 4-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperazine-1-carboxylate with a suitable reagent. One common method involves dissolving the starting material in dichloromethane and adding a 4N HCl-dioxane solution. The mixture is then stirred at room temperature for about an hour .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce the corresponding alcohol derivative.

Scientific Research Applications

Biological Activities

The biological activities of 4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde can be summarized as follows:

Antidiabetic Activity

Recent studies have shown that quinazoline derivatives exhibit significant α-glucosidase inhibitory activity, which is crucial for managing diabetes. For instance, a series of synthesized quinazoline derivatives demonstrated potent inhibition of α-glucosidase compared to standard drugs like acarbose, indicating their potential as antidiabetic agents .

Anticancer Properties

Research has indicated that certain derivatives of quinazoline can enhance sensitivity in cancer cells resistant to PARP inhibitors. For example, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines, suggesting their application in cancer therapy .

Anti-inflammatory Effects

Compounds derived from quinazoline structures have been associated with anti-inflammatory properties. Studies involving ibuprofen derivatives with quinazolinone moieties revealed their effectiveness in reducing inflammation markers, which could be further explored for developing new anti-inflammatory medications .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antidiabetic Efficacy

In a study assessing the antidiabetic potential of synthesized quinazoline derivatives, it was found that specific compounds exhibited significant reductions in blood glucose levels in diabetic models. The structure–activity relationship (SAR) analysis suggested that modifications to the piperazine ring influence biological activity positively.

Case Study 2: Cancer Treatment

A novel derivative was tested for its ability to overcome drug resistance in cancer cells. The compound demonstrated enhanced cytotoxicity and induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane depolarization . This positions it as a candidate for further development in oncological therapies.

Comparative Data Table

Application Activity Reference
Antidiabeticα-glucosidase inhibition
AnticancerCytotoxicity against resistant cells
Anti-inflammatoryReduction of inflammation markers

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the PARP enzyme, preventing it from repairing single-stranded DNA breaks. This leads to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that rely heavily on PARP for survival .

Comparison with Similar Compounds

Functional Group Influence on Reactivity and Bioactivity

  • Aldehyde Group : The formyl group in all compounds enables reactions with nucleophiles (e.g., amines, hydrazines) to form Schiff bases or hydrazones, as demonstrated in , where a similar aldehyde reacts with p-tolylhydrazine to yield a hydrazone derivative .
  • Nitroimidazole (Compound 4): The nitro group and imidazole ring are associated with anti-HIV and antiparasitic activities, likely due to redox cycling and DNA interaction . Pyrrole (Compound 42): The 2,5-dimethylpyrrole group could enhance stacking interactions in biological targets, though specific activity data are lacking .
  • Aromatic Substituents: Naphthoyl (Compound 23): The bulky hydrophobic group in 4-(2-naphthoyl)piperazine-1-carbaldehyde contributes to selective binding to AKR1C1, a detoxification enzyme .

Biological Activity

4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde is a compound characterized by its unique structural features, combining a quinazoline core with a piperazine ring and an aldehyde group. This structural composition is significant as it contributes to the compound's diverse biological activities, particularly in the field of medicinal chemistry and pharmacology.

The compound's synthesis typically involves the reaction of 4-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperazine-1-carboxylate with various reagents under controlled conditions. The synthesis can be optimized for industrial applications by scaling up laboratory methods, ensuring efficient production while maintaining quality.

The biological activity of this compound primarily revolves around its role as a PARP (Poly (ADP-ribose) polymerase) inhibitor . By inhibiting PARP, the compound prevents the repair of single-stranded DNA breaks, leading to increased DNA damage in cancer cells that depend on PARP for survival. This mechanism is particularly relevant in cancer therapies aimed at overcoming drug resistance.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity :
    • Cell Lines : Studies indicate that this compound exhibits potent cytotoxic effects against various cancer cell lines including cervical adenocarcinoma, glioma, and ovarian cancer cells .
    • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its PARP inhibitory action, which disrupts DNA repair mechanisms and promotes cell death.
  • Inhibition of Enzymatic Activity :
    • Recent studies have highlighted the compound's potential as an inhibitor of enzymes involved in metabolic pathways, which may be beneficial in managing conditions such as diabetes and hyperlipidemia .
  • Neuroprotective Effects :
    • Preliminary findings suggest that derivatives of this compound may also exhibit neuroprotective properties, although further research is required to elucidate these effects fully .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds.

Compound NameStructureBiological Activity
4-HydroxyquinazolineSimpler derivative without piperazineLimited anticancer activity
4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperazine-1-carboxylatePrecursor compoundLess potent than target compound

The table illustrates that while simpler derivatives exist, they do not exhibit the same level of biological activity as the target compound due to the absence of crucial functional groups.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Cervical Adenocarcinoma Treatment :
    • A study demonstrated significant tumor reduction in patient-derived xenograft models when treated with this compound, highlighting its potential as a therapeutic agent against resistant cancer types .
  • Combination Therapies :
    • Research has explored the use of this compound in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced side effects compared to standard treatments alone .

Q & A

Q. What are the optimal synthetic routes for 4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinazoline core followed by piperazine coupling. Key steps include:
  • Quinazoline hydroxylation : Requires precise pH control (e.g., NaOH/EtOH) to avoid over-oxidation .
  • Piperazine alkylation : Catalyzed by triethylamine in dichloromethane (DCM) or THF, with reaction temperatures maintained at 40–70°C to optimize nucleophilic substitution .
  • Aldehyde introduction : Achieved via oxidation of a primary alcohol or direct formylation, using reagents like MnO₂ or DMF/POCl₃ under anhydrous conditions .
    Critical factors : Solvent polarity (e.g., DCM vs. ethanol) affects reaction kinetics, while catalyst choice (e.g., triethylamine vs. DMAP) influences regioselectivity. Purification via reversed-phase HPLC (0.1% TFA in acetonitrile/water) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR (DMSO-d6d_6) confirm regiochemistry of the quinazoline-piperazine linkage, with characteristic shifts at δ 8.1–8.2 ppm (quinazoline aromatic protons) and δ 3.3–4.1 ppm (piperazine methylene groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates molecular formulae (e.g., [M+H]+^+ = 328.1597) .
  • HPLC : Gradient elution (10–50% acetonitrile/water) monitors purity and detects byproducts from incomplete formylation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition) often stem from:
  • Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) alter binding kinetics .
  • Structural analogs : Substitutions at the quinazoline 4-hydroxy group (e.g., methoxy vs. ethyl) significantly modulate target affinity .
    Resolution strategies :
  • Dose-response standardization : Use fixed ATP levels (10 µM) and validate via orthogonal assays (e.g., SPR vs. radiometric) .
  • Co-crystallization studies : X-ray diffraction of the compound bound to tyrosine kinases (e.g., EGFR) clarifies steric and electronic interactions .

Q. What strategies are employed to elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Kinase profiling : Broad-panel screening (e.g., 400+ kinases) identifies primary targets, with follow-up ITC (isothermal titration calorimetry) to measure binding thermodynamics .
  • Molecular docking : AutoDock Vina simulations predict binding poses, focusing on hydrogen bonding with kinase hinge regions (e.g., Met793 in EGFR) .
  • Metabolic stability assays : Liver microsome incubations (human vs. murine) assess CYP450-mediated degradation, guiding structural modifications to enhance half-life .

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